molecular formula C12H7N5O B2427680 2-(1,2,2-Tricyanoethenylamino)benzamide CAS No. 959583-36-9

2-(1,2,2-Tricyanoethenylamino)benzamide

Cat. No.: B2427680
CAS No.: 959583-36-9
M. Wt: 237.222
InChI Key: FBLQHVQFJVADAW-UHFFFAOYSA-N
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Description

2-(1,2,2-Tricyanoethenylamino)benzamide is a complex organic compound characterized by the presence of a benzamide group attached to a tricyanoethenylamino moiety

Properties

IUPAC Name

2-(1,2,2-tricyanoethenylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-5-8(6-14)11(7-15)17-10-4-2-1-3-9(10)12(16)18/h1-4,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQHVQFJVADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=C(C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,2-Tricyanoethenylamino)benzamide typically involves the reaction of benzamide derivatives with tricyanoethenylamine. One common method includes the use of solvents such as ethanol and catalysts like piperidine to facilitate the reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1,2,2-Tricyanoethenylamino)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,2-Tricyanoethenylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(1,2,2-Tricyanoethenylamino)benzamide include triethylamine, benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 4-dimethylaminopyridine (DMAP) . Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific temperature and time settings to achieve optimal results.

Major Products Formed

The major products formed from the reactions of 2-(1,2,2-Tricyanoethenylamino)benzamide depend on the type of reaction and the reagents used. For example, amidation reactions can yield various benzamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(1,2,2-Tricyanoethenylamino)benzamide exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of specific signaling pathways associated with tumor growth and survival. Notably, it has been shown to interact with the Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

Analgesic Properties

Similar to other benzamide derivatives, 2-(1,2,2-Tricyanoethenylamino)benzamide has potential analgesic effects. It has been evaluated in preclinical models for its ability to alleviate pain without the severe side effects often associated with traditional analgesics. Its pharmacological profile suggests that it could serve as a safer alternative for pain management .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have shown that incorporating 2-(1,2,2-Tricyanoethenylamino)benzamide into polymer matrices enhances charge transport properties, leading to improved device performance .

Sensors

In the field of sensor technology, this compound has been utilized for developing chemical sensors due to its high sensitivity to specific analytes. The tricyanoethenyl group enhances the compound's interaction with target molecules, making it an effective sensing material for detecting environmental pollutants or biological markers .

Research Tool

Biochemical Studies

The compound serves as a valuable research tool in biochemical studies due to its ability to selectively bind to certain proteins and enzymes. This property allows researchers to investigate the roles of these biomolecules in various physiological processes and disease states. For instance, it has been used to study protein-ligand interactions and enzyme kinetics in vitro .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines; modulates Bcl-2 proteins.
Analgesic Properties Demonstrates pain relief efficacy with minimal side effects compared to opioids.
Organic Electronics Enhances charge transport in OLEDs; improves performance metrics.
Chemical Sensors High sensitivity for environmental pollutants; effective detection capabilities.
Biochemical Studies Useful for studying protein interactions; aids in enzyme kinetics research.

Mechanism of Action

The mechanism of action of 2-(1,2,2-Tricyanoethenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,2-Tricyanoethenylamino)benzamide is unique due to its tricyanoethenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other benzamide derivatives.

Biological Activity

2-(1,2,2-Tricyanoethenylamino)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of 2-(1,2,2-Tricyanoethenylamino)benzamide can be represented as follows:

C12H8N4O Molecular Formula \text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}\quad \text{ Molecular Formula }

This compound features a benzamide core with a tricyanoethenyl substituent that may contribute to its biological properties.

Biological Activity Data

The following table summarizes the biological activities observed for 2-(1,2,2-Tricyanoethenylamino)benzamide and related compounds based on available studies:

Activity Type Description Reference
Enzyme InhibitionInhibits h-NTPDase isoforms involved in thrombosis and cancer
Cell ViabilityProtects pancreatic β-cells from ER stress
Antifungal ActivityExhibits fungicidal activity against various fungi
ToxicityAssessed using zebrafish embryos; indicates moderate toxicity

Case Studies

Several studies have explored the biological activities of benzamide derivatives closely related to 2-(1,2,2-Tricyanoethenylamino)benzamide:

  • Inhibition of h-NTPDases : A study synthesized various benzamide derivatives and evaluated their inhibitory effects on h-NTPDases. The most potent inhibitors showed IC50 values in the low micromolar range (e.g., 0.72 μM for h-NTPDase3), indicating a promising therapeutic potential for managing conditions like thrombosis and inflammation .
  • β-Cell Protection Against ER Stress : Research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed significant protective effects against ER stress-induced cell death in β-cells. The most effective analog achieved an EC50 of 0.1 μM, highlighting the relevance of structural modifications in enhancing bioactivity .
  • Fungicidal Activity : A series of benzamide derivatives were tested against fungal pathogens. Some compounds showed inhibition rates exceeding 80% against Sclerotinia sclerotiorum, suggesting that structural features significantly influence antifungal efficacy .

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